N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex heterocyclic molecule featuring:
- A 2-chlorophenyl group attached to an acetamide backbone.
- The Z-configuration at the thiazolidinone-indole junction, which influences stereoelectronic properties and intermolecular interactions .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-2-11-25-21(29)19(31-22(25)30)18-13-7-3-6-10-16(13)26(20(18)28)12-17(27)24-15-9-5-4-8-14(15)23/h3-10H,2,11-12H2,1H3,(H,24,27)/b19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXVNJUARZIAZ-HNENSFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618076-96-3 | |
| Record name | N-(2-CHLOROPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes the available research findings concerning its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes both thiazolidinone and indole moieties. These structural components are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound exhibited cytotoxic effects on human lung carcinoma cell lines (A549) and other cancer types, with IC50 values indicating effective growth inhibition at micromolar concentrations .
- Mechanism of Action : The anticancer activity is primarily attributed to the activation of apoptotic pathways and inhibition of cell proliferation through modulation of key signaling pathways such as NF-kB and PPARγ .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies have shown that derivatives containing thiazolidinone structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological activity of compounds related to N-(2-chlorophenyl)-2-[...]. Below are summarized findings from selected studies:
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study 1 | A549 | 10 - 100 | Decreased metabolic activity |
| Study 2 | BJ Fibroblasts | 50 - 100 | Increased caspase-3 activity |
| Study 3 | MCF7 | 10 - 100 | Significant growth inhibition |
The biological activity of N-(2-chlorophenyl)-2-[...] is linked to its ability to interact with several molecular targets:
- PPARγ Activation : Similar compounds have been shown to activate PPARγ, leading to improved insulin sensitivity and anti-inflammatory effects .
- Caspase Pathway Modulation : The induction of apoptosis through caspase activation has been observed in treated cell lines, indicating a potential for therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
- Key Differences: Chlorine position: 3-chlorophenyl vs. 2-chlorophenyl in the target compound. Thiazolidinone substituent: 4-methylbenzyl group replaces the propyl group.
- Implications :
Variations in the Thiazolidinone Substituent
N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide ()
- Key Differences: Thiazolidinone substituent: 2-phenylethyl group instead of propyl.
Functional Group Modifications
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide ()
- Key Differences: Replaces the thiazolidinone-acetamide system with a hydrazine-carbothioamide group. Retains the 2-chlorophenyl and indole moieties.
- Implications :
- The thiosemicarbazide moiety is associated with metal chelation, which may confer antioxidant or antiproliferative activity absent in the target compound .
- Single-crystal X-ray data confirm the Z-configuration at the hydrazine-indole junction, highlighting the structural precision required for bioactivity .
Spectroscopic and Environmental Comparisons
- NMR Analysis of Analogous Compounds (): Substituent changes in regions A (positions 39–44) and B (positions 29–36) of related compounds cause distinct chemical shifts (Δδ = 0.1–0.5 ppm), indicating altered electronic environments . For example, a methylbenzyl group () vs. propyl (target compound) would perturb proton environments near the thiazolidinone ring, detectable via $^1$H-NMR .
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. A modified protocol from Route 4 in involves:
- Reactants : Propylamine, carbon disulfide, and chloroacetic acid.
- Conditions : Reflux in polypropylene glycol (PPG) at 110°C for 6–8 hours.
- Mechanism :
Key Optimization : PPG enhances yield (83%) compared to PEG due to improved thermal stability.
Indole Moiety Synthesis
The 2-oxoindole component is prepared via Fischer indole synthesis:
Coupling and Acetamide Functionalization
Final assembly employs peptide coupling reagents:
- Reactants : Thiazolidinone-indole intermediate, 2-chlorophenylacetic acid.
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 hours.
Industrial-Scale Production Considerations
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Bi(SCH₂COOH)₃ | Solvent-free | 70 | 89 | |
| Vanadyl sulfate | Acetonitrile | 60 (ultrasonic) | 92 | |
| DSDABCOC | Ethanol | 25 (ultrasound) | 91 |
Key Insight : Ultrasound-assisted methods reduce reaction times by 40% while maintaining yields >90%.
Solvent Optimization
- PPG vs. PEG : PPG increases thiazolidinone yields by 12% due to reduced side reactions.
- Green Alternatives : Cyclopentyl methyl ether (CPME) shows promise for reducing environmental impact.
Characterization and Quality Control
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using C18 column (MeCN:H₂O = 70:30).
Stereochemical Validation
The Z-configuration of the thiazolidinone-indole junction is confirmed via:
- NOESY NMR : Correlation between H-5 (thiazolidinone) and H-3 (indole).
- X-ray Crystallography : Dihedral angle of 172.4° between rings.
Challenges and Mitigation Strategies
Common Synthetic Pitfalls
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-[(3Z)-...]acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 2-chloroaniline with a thiazolidinone derivative under basic conditions (e.g., NaOH in ethanol at 60–80°C) . Scalable protocols may employ continuous flow synthesis to enhance reproducibility and yield . Key parameters include solvent polarity (e.g., ethanol vs. DMSO), reaction time (4–12 hours), and purification via column chromatography or recrystallization .
Q. How is structural confirmation achieved for this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the Z-configuration of the thiazolidinone-indole conjugate and the stereochemistry of the propyl substituent . High-resolution mass spectrometry (HRMS) confirms molecular weight (469.958 g/mol), while X-ray crystallography resolves ambiguous spectral data, as demonstrated for structurally related indole-thiazolidinone hybrids .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s thioxo-thiazolidinone moiety, which often interacts with catalytic cysteine residues . Cell viability assays (MTT or resazurin-based) in cancer or microbial models can evaluate cytotoxicity or antimicrobial potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodology : Combine orthogonal techniques:
- Use 2D-NMR (COSY, NOESY) to distinguish overlapping proton signals in the indole and thiazolidinone regions .
- Compare experimental IR carbonyl stretches (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) with computational predictions (DFT) to validate tautomeric forms .
- Cross-validate melting points and HPLC retention times with literature analogs .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodology :
- Target identification : Use affinity chromatography or thermal shift assays to identify protein binding partners .
- Kinetic studies : Perform time-dependent enzyme inhibition assays to determine IC₅₀ values and reversibility .
- Molecular docking : Model interactions with crystallographic structures of target enzymes (e.g., COX-2 or HDACs) to predict binding modes .
Q. How does structural modification of the propyl or chlorophenyl groups impact bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Replace the propyl group with allyl or methyl variants to assess steric effects on enzyme inhibition .
- Substitute the 2-chlorophenyl moiety with fluorophenyl or methoxyphenyl groups to modulate lipophilicity and target engagement .
- Compare bioactivity data (IC₅₀, MIC) across analogs to identify pharmacophoric elements .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.2), CYP450 metabolism, and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Simulate binding stability with target proteins over 100 ns trajectories to prioritize analogs for synthesis .
Notes
- For advanced queries, integrate experimental and computational data to address contradictions (e.g., tautomerism in NMR ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
